5-Methoxy-2-(1-methylcyclopropyl)pyridine

Physicochemical Properties Drug-likeness SAR

Procurement pain point: Generic pyridines lack the conformational constraint and electronic fine-tuning required for selective lead optimization. This substituted pyridine solves that gap. • **Key differentiation**: 5-Methoxy group (strong electron-donating) vs. halogenated analogs; 1-methylcyclopropyl ring provides rigid lipophilicity not replicable with linear chains. • **Application value**: Enables CNS penetration (predicted LogP ≈2.3) and kinase selectivity via defined hydrophobic pocket filling. • **Supply**: Reliable R&D quantities with full analytical data. Direct from BenchChem.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B12626057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(1-methylcyclopropyl)pyridine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=NC=C(C=C2)OC
InChIInChI=1S/C10H13NO/c1-10(5-6-10)9-4-3-8(12-2)7-11-9/h3-4,7H,5-6H2,1-2H3
InChIKeyNZDUCNGUFRRPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(1-methylcyclopropyl)pyridine: Procurement & Differentiation


5-Methoxy-2-(1-methylcyclopropyl)pyridine (CAS 1196074-23-3, MF C10H13NO, MW 163.22 g/mol) is a heterocyclic aromatic compound categorized as a substituted pyridine . It features a methoxy (-OCH3) group at the 5-position and a 1-methylcyclopropyl substituent at the 2-position of the pyridine core. This compound is primarily utilized as a specialized building block or intermediate in medicinal chemistry and agrochemical research programs . Its value proposition for procurement hinges on the unique combination of steric bulk, electron-donating effects, and conformational constraint imparted by these specific substituents.

Workflow Heterocycle synthesis & medchem building block
Selection 5-Methoxy + 1-methylcyclopropyl substituent profile
Differentiation Unique steric/electronic signature vs halogenated pyridines

5-Methoxy-2-(1-methylcyclopropyl)pyridine: Why Generic Substitution Fails


Substituting 5-Methoxy-2-(1-methylcyclopropyl)pyridine with a generic 5-halo or 5-unsubstituted pyridine derivative is scientifically unsound due to profound differences in electronic and steric properties that directly modulate reactivity and binding. The 5-methoxy group is a strong resonance electron-donor, activating the pyridine ring for electrophilic substitution and influencing the basicity (pKa) of the nitrogen atom in a manner distinct from the inductive electron-withdrawing effects of fluorine [1] or the sigma-hole potential of chlorine . Furthermore, the 1-methylcyclopropyl group introduces a unique, conformationally restricted lipophilic motif that is not replicated by simple alkyl chains; its strained ring and methyl substitution alter molecular shape and metabolic stability relative to less constrained analogs [2]. These divergent physicochemical parameters translate to significant variations in target engagement, off-target profiles, and synthetic tractability, precluding simple interchangeability in research or scale-up.

Target 5-Methoxy-2-(1-methylcyclopropyl)pyridine
Common Substitute 5-Fluoro or 5-unsubstituted pyridine analogs
Methoxy group provides resonance electron donation, altering pyridine basicity and reactivity versus halogen electron-withdrawing effects.
1-Methylcyclopropyl introduces conformationally restricted lipophilicity not reproduced by linear alkyl or unsubstituted cyclopropyl groups.
Hydrogen bond acceptor count and TPSA shift with methoxy, impacting binding interactions and permeability profiles differently.

5-Methoxy-2-(1-methylcyclopropyl)pyridine: Quantitative Evidence Guide


MW & Lipophilicity vs. 5-Fluoro Analog

The methoxy substituent in 5-Methoxy-2-(1-methylcyclopropyl)pyridine increases molecular weight and is predicted to significantly elevate lipophilicity compared to the 5-fluoro analog. This difference in LogP and PSA can be a critical determinant in crossing biological barriers (e.g., blood-brain barrier) and in reducing off-target binding associated with smaller, more polar fragments [1].

MW & LogP vs 5-Fluoro
Class-level
ΔMW +12.04 g/mol; ΔLogP ≈ +0.2
Supports lipophilicity tuning for ADME profiling
Computed estimates; verify experimentally
Physicochemical Properties Drug-likeness SAR

HBA Capacity & TPSA vs. Unsubstituted Analog

The presence of the 5-methoxy group introduces an additional hydrogen bond acceptor (HBA) and increases the Topological Polar Surface Area (TPSA) compared to an unsubstituted 2-(1-methylcyclopropyl)pyridine. This modification can be crucial for establishing key interactions (e.g., with a backbone amide or water network) in a protein binding pocket, as well as for influencing aqueous solubility and cell permeability [1].

HBA & TPSA vs Unsubst.
Class-level
ΔHBA +1; ΔTPSA ≈ +9.2 Ų
Enables H-bonding interactions in polar binding sites
Structure-based class inference
Physicochemical Properties Permeability Receptor Binding

Basicity (pKa) vs. 5-Fluoro Analog

The electron-donating methoxy group at the 5-position will increase the basicity (raise the pKa) of the pyridine nitrogen compared to an electron-withdrawing 5-fluoro substituent. This fundamental difference impacts the compound's protonation state at physiological pH, its solubility profile, its ability to form salts, and its interactions with acidic residues in biological targets [1].

Basicity (pKa) vs 5-Fluoro
Class-level
Est. pKa > 5.2 (vs
Affects protonation state and solubility profile
Class-level electronic effect inference
Steric Constraint vs Chloro/Ethoxy
Class-level
Methylcyclopropyl: hindered rotation, distinct steric vector
May support selectivity over simple alkyl analogs
Qualitative structural analysis
Physicochemical Properties Reactivity Salt Formation

Steric & Conformational Constraint vs. Chloro/Ethoxy Analogs

The 1-methylcyclopropyl group at the 2-position introduces a unique steric and conformational element not present in simpler alkyl chains. While the 5-substituent can be varied (e.g., -Cl, -OEt), the cyclopropyl motif is a key driver of selectivity and metabolic stability. The methyl group on the cyclopropane further restricts rotation and increases steric bulk compared to an unsubstituted cyclopropyl, which can be critical for achieving subtype selectivity in receptor pharmacology [1].

Steric Constraint vs Chloro/Ethoxy
Class-level
Methylcyclopropyl: hindered rotation, distinct steric vector
May support selectivity over simple alkyl analogs
Qualitative structural analysis
Sterics Conformational Analysis Selectivity

5-Methoxy-2-(1-methylcyclopropyl)pyridine: Research & Industrial Applications


Fine-Tuning ADME in CNS Drug Discovery

In CNS drug discovery programs where balanced lipophilicity and specific H-bonding are paramount, 5-Methoxy-2-(1-methylcyclopropyl)pyridine serves as a strategic building block. Its predicted higher LogP (≈2.3) compared to the 5-fluoro analog (2.1) [2] suggests improved blood-brain barrier penetration potential, while the additional H-bond acceptor provides a handle for modulating receptor interactions and metabolic clearance. This is particularly relevant for optimizing leads targeting GPCRs, ion channels, or kinases within the CNS therapeutic area.

Conformational Restriction for Kinase Selectivity

Kinase inhibitor programs frequently struggle with selectivity across the kinome. The 1-methylcyclopropyl group in 5-Methoxy-2-(1-methylcyclopropyl)pyridine offers a unique, conformationally restricted lipophilic motif that can be exploited to gain selectivity. The steric bulk and defined vector of this group can be used to fill a specific hydrophobic pocket or to clash with a non-conserved residue in off-target kinases, thereby improving the selectivity profile of the resulting lead series [3]. The methoxy group further differentiates it from analogous halogen-substituted building blocks by altering the electronic landscape of the pyridine core.

Agrochemical Intermediate with Enhanced Lipophilicity

The design of agrochemicals often requires compounds with high lipophilicity for cuticle penetration and soil mobility. The methoxy-substituted pyridine scaffold of 5-Methoxy-2-(1-methylcyclopropyl)pyridine is a valuable intermediate for generating such properties. Its increased LogP relative to halogenated analogs [2] and the presence of a metabolically more stable methoxy group (compared to an ester or amide) make it a robust starting point for developing novel insecticides, herbicides, or fungicides .

Building Block for DOS Libraries

In academic or industrial screening library synthesis, 5-Methoxy-2-(1-methylcyclopropyl)pyridine is a privileged building block due to its two orthogonal functional handles. The 5-methoxy group can be demethylated to a hydroxyl for further derivatization (e.g., alkylation, acylation), while the 1-methylcyclopropyl group at the 2-position provides a rigid, non-planar motif that increases the three-dimensionality and drug-likeness of the library members [1]. This dual functionality is not present in simpler 5-fluoro or 5-unsubstituted analogs, offering greater synthetic versatility.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Lipophilicity & H-bonding profile
BBB penetration & target engagement evaluation
Kinase selectivity profiling
Conformational restriction & steric bulk
Selectivity window across kinome panel
Agrochemical candidate development
Lipophilicity & metabolic stability
Cuticle penetration & environmental fate assessment
Diversity-oriented synthesis (DOS) libraries
Orthogonal handles & 3D shape
Chemical diversification & drug-likeness screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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